molecular formula C11H10O3 B1378738 5,6-Dimethyl-1-benzofuran-3-carboxylic acid CAS No. 1334305-03-1

5,6-Dimethyl-1-benzofuran-3-carboxylic acid

Cat. No. B1378738
M. Wt: 190.19 g/mol
InChI Key: KDMLAYXNCVXDOM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran synthesis involves various methods. One of the methods includes the cyclization of aryl acetylenes using transition-metal catalysis . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular weight of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid is 192.21 . The InChI code is 1S/C11H12O3/c1-6-3-8-9 (11 (12)13)5-14-10 (8)4-7 (6)2/h3-4,9H,5H2,1-2H3, (H,12,13) .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .

Scientific Research Applications

Synthesis and Chemical Properties

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a compound of interest in synthetic chemistry, particularly in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of derivatives such as 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione through the treatment with phosphorus pentoxide (PPA), demonstrating its potential in creating structurally complex molecules (Jackson & Marriott, 2002).

Supramolecular Chemistry

1-Benzofuran-2,3-dicarboxylic acid, a related compound, highlights the ability of benzofuran derivatives to engage in organometallic complexes with various metal ions, exhibiting supramolecular interaction synthons. This showcases the versatility of benzofuran derivatives in forming complex structures with metal ions, contributing to the development of supramolecular chemistry (Koner & Goldberg, 2009).

Molecular Docking and Biological Activities

Molecular docking studies of benzofuran-carboxylic acids derivatives have shown that these compounds can serve as inhibitors against cancer and microbial diseases. This indicates the potential of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid derivatives in pharmaceutical research, especially in the design of new drugs with antimicrobial and anticancer properties (Sagaama et al., 2020).

Thermal Stability and Polymer Synthesis

In materials science, benzofuran derivatives have been explored for their thermal stability and applications in polymer synthesis. For instance, new thermally stable copoly(ester–amide)s have been synthesized from diester–dicarboxylic acids containing furan rings, demonstrating the potential of benzofuran derivatives in creating high-performance polymers with excellent thermal properties (Banihashemi & Toiserkani, 2004).

Safety And Hazards

While the specific safety and hazards for 5,6-Dimethyl-1-benzofuran-3-carboxylic acid are not mentioned in the search results, precautions must be taken when handling benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

5,6-dimethyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMLAYXNCVXDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1-benzofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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